

Technical Monograph: N-sec-Butylacetamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N-sec-Butylacetamide*

CAS No.: 1189-05-5

Cat. No.: B072598

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CAS Registry Number: 1189-05-5 Chemical Family: Secondary Carboxylic Acid Amides
Version: 2.0 (Scientific Reference)

Executive Technical Summary

N-sec-Butylacetamide (N-(1-methylpropyl)acetamide) is a secondary amide characterized by the acetylation of sec-butylamine. While often conflated with its structural isomers—specifically the solid N-tert-butylacetamide (CAS 762-84-5) and the linear N-butylacetamide (CAS 1119-49-9)—this compound possesses distinct physicochemical properties driven by the chirality and steric profile of the sec-butyl group.

In pharmaceutical development, the sec-butyl moiety serves as a critical hydrophobic pharmacophore, often utilized to modulate the lipophilicity and metabolic stability of drug candidates. This guide synthesizes the chemical identity, synthesis protocols, and analytical characterization of CAS 1189-05-5.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

The distinction between butyl isomers is non-trivial in synthetic planning. **N-sec-Butylacetamide** exists as a racemate unless synthesized from enantiopure amines.

Property	Specification
CAS Number	1189-05-5
IUPAC Name	N-(1-methylpropyl)acetamide
Synonyms	N-sec-Butylacetamide; Acetamide, N-(1-methylpropyl)-
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
Physical State	Liquid to low-melting solid (Isomer dependent)
Boiling Point	~117 °C (at reduced pressure, 9 mmHg) [Predicted/Analogous]
Solubility	Soluble in ethanol, DMSO, chloroform; mod.[1] [2][3] soluble in water
Chirality	Contains one stereocenter (C2 of butyl chain); usually racemic



Critical Technical Note: Do not confuse with N-tert-butylacetamide (CAS 762-84-5), which is a crystalline solid (mp 98°C) often used in Ritter reactions. The steric bulk of the sec-butyl group in CAS 1189-05-5 is less hindering than the tert-butyl, altering reactivity rates in hydrolysis and N-alkylation.

Synthesis & Production Protocols

Core Synthetic Pathway: Acylation of sec-Butylamine

The most robust method for generating high-purity **N-sec-butylacetamide** is the nucleophilic acyl substitution of sec-butylamine with acetic anhydride. This route is preferred over acetyl chloride for milder conditions and easier workup.

Reaction Logic

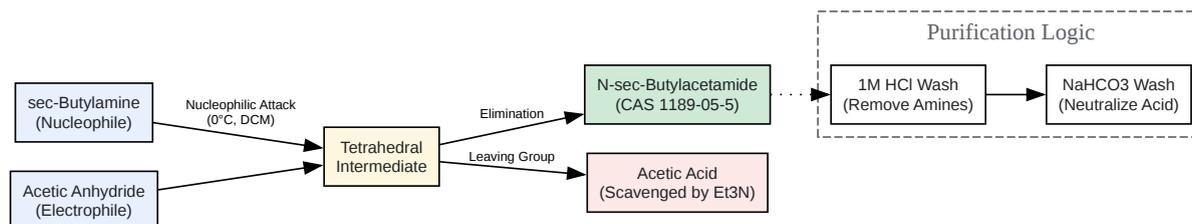
- Nucleophile: sec-Butylamine (primary amine, hindered).
- Electrophile: Acetic Anhydride.[4]
- Base/Catalyst: Triethylamine (Et₃N) or Pyridine (scavenges acetic acid byproduct).

Step-by-Step Protocol

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Charge: Add sec-butylamine (100 mmol) and Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.
- Base Addition: Add Triethylamine (110 mmol) to the solution.
- Acylation: Dropwise add Acetic Anhydride (105 mmol) over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C.
- Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
- Workup:
 - Wash reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine.
 - Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize acetic acid.
 - Wash with Brine (1 x 30 mL).
- Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
- Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and workup logic.



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Figure 1: Synthetic pathway for **N-sec-Butylacetamide** via acetylation, highlighting critical workup steps for impurity removal.

Analytical Characterization (Self-Validating Data)

To validate the identity of CAS 1189-05-5, researchers should look for specific spectroscopic signatures. The chirality of the sec-butyl group creates distinct splitting patterns.

Nuclear Magnetic Resonance (^1H NMR)

Solvent: CDCl_3 , 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Logic
5.5 - 6.5	Broad Singlet	1H	NH	Amide proton; shift varies with concentration/H-bonding.
3.8 - 4.0	Multiplet	1H	CH	Methine proton at the chiral center (deshielded by N).
1.95	Singlet	3H	CO-CH ₃	Acetyl methyl group; characteristic sharp singlet.
1.4 - 1.5	Multiplet	2H	CH ₂	Methylene protons of the ethyl group.
1.12	Doublet	3H	CH-CH ₃	Methyl group attached to chiral center.
0.90	Triplet	3H	CH ₂ -CH ₃	Terminal methyl of the ethyl group.

Infrared Spectroscopy (FT-IR)

- 3280–3300 cm⁻¹: N-H stretching (secondary amide).
- 1640–1655 cm⁻¹: C=O stretching (Amide I band) – Strong diagnostic peak.
- 1540–1560 cm⁻¹: N-H bending (Amide II band).

Applications in Drug Development

Pharmacophore Scaffold

N-sec-Butylacetamide serves as a model for introducing the sec-butyl group into peptide mimetics. The sec-butyl moiety is isosteric with the side chain of Isoleucine, making this acetamide a valuable fragment in:

- Peptidomimetics: Designing protease inhibitors where isoleucine residues are critical for binding.
- Lipophilicity Tuning: The sec-butyl group adds lipophilicity (LogP ~0.9) without the rigid bulk of a tert-butyl group or the flexibility of an n-butyl group.

Case Study: Immune Modulation

Research indicates that derivatives of **N-sec-butylacetamide**, such as 2-(benzhydrylsulfinyl)-**N-sec-butylacetamide**, exhibit biological activity. In macrophage studies (RaW 264.7 cells), such derivatives have been shown to enhance phagocytic activity and cytokine production (IL-17, TNF- α), suggesting the **N-sec-butylacetamide** core is a stable, bio-compatible scaffold for immunomodulatory drugs [1].

Safety & Handling (Precautionary Principle)

While specific toxicological data for CAS 1189-05-5 is less abundant than for common solvents, it must be handled as a Category 2 Irritant based on the properties of the acetamide class.

- Hazard Statements (GHS Class):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood ventilation are mandatory during synthesis due to the volatility of the amine precursor.

- Storage: Hygroscopic. Store in a desiccator or tightly sealed under inert gas (Argon/Nitrogen).

References

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- To cite this document: BenchChem. [Technical Monograph: N-sec-Butylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:

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